N-Piperonylidene-P-anisidine
Description
Principles of Imine Formation via Condensation Reactions
Conventional methods for synthesizing Schiff bases like N-Piperonylidene-p-anisidine often involve refluxing the reactants in an organic solvent, such as ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst. ijcce.ac.irscirp.org While effective, these methods can require long reaction times and the use of potentially toxic solvents. icm.edu.pl
The stoichiometry of the reaction typically involves a 1:1 molar ratio of piperonal (B3395001) and p-anisidine (B42471). acs.org Kinetic studies on similar imine formation reactions have shown that the reaction rate can be influenced by the electronic nature of the reactants. csic.es For instance, electron-donating groups on the aniline (B41778), such as the methoxy (B1213986) group in p-anisidine, can increase its nucleophilicity and accelerate the reaction. csic.es Conversely, electron-withdrawing groups on the aldehyde can enhance its electrophilicity, also favoring the reaction. icm.edu.pl The reaction kinetics can be complex, with some studies reporting third-order kinetics for similar reactions, indicating a more intricate mechanism than a simple bimolecular collision. csic.es
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Both homogeneous and heterogeneous catalysts have been explored.
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. wikipedia.org Small organic molecules, such as Brønsted acids, can act as effective homogeneous catalysts for imine formation. mpg.de For example, acetic acid is commonly used to catalyze the condensation reaction between piperonal and an amine. ijcce.ac.ir The catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. masterorganicchemistry.com Natural acids, such as those found in lemon juice, have also been successfully employed as green and readily available homogeneous catalysts. acs.org
Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach offers advantages in terms of catalyst separation and reusability. nih.goviitm.ac.in For the synthesis of related compounds, various solid catalysts have been investigated. For instance, a Raney-RuNiC catalyst has been shown to be highly active for the hydrogenation of p-nitroanisole to p-anisidine, a key starting material. chemicalbook.com While specific examples for this compound are less documented, the principles of heterogeneous catalysis, such as the use of supported metal nanoparticles (e.g., Pt/C, Ru/N-C) and metal oxides, are applicable. nih.govresearchgate.net These catalysts can facilitate the reaction by providing active sites for the adsorption and activation of the reactants. wikipedia.org
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic methods. acs.orggarph.co.uk This includes the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste.
Several green approaches have been applied to the synthesis of Schiff bases, including this compound. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes and often improves yields. uokerbala.edu.iq
Ultrasonic irradiation: Sonication can also accelerate the reaction and lead to higher yields compared to conventional heating methods. ijcce.ac.ir
Solvent-free reactions: Conducting the reaction without a solvent minimizes waste and simplifies product purification. scirp.org
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green synthesis. icm.edu.plnih.gov
Natural acid catalysis: Utilizing readily available and non-toxic natural acids from sources like fruit juices as catalysts. icm.edu.placs.org
Table 1: Comparison of Synthetic Methods for Schiff Bases
| Method | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Conventional Reflux | Heating in organic solvent (e.g., ethanol) | Well-established | Long reaction times, use of potentially toxic solvents | ijcce.ac.ir |
| Ultrasonic Irradiation | Sonication at room temperature | Reduced reaction time, high yields | Requires specialized equipment | ijcce.ac.ir |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Extremely fast, high yields, simple procedure | Requires microwave reactor | uokerbala.edu.iq |
| Green Catalysis | Use of natural acids (e.g., lemon juice) in water | Environmentally friendly, inexpensive, readily available catalyst | May require optimization for specific substrates | icm.edu.placs.org |
Structure
3D Structure
Properties
CAS No. |
24033-09-8 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13NO3/c1-17-13-5-3-12(4-6-13)16-9-11-2-7-14-15(8-11)19-10-18-14/h2-9H,10H2,1H3 |
InChI Key |
LHCPXNKAWYIPAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Synthetic Methodologies for N Piperonylidene P Anisidine
Green Chemistry Principles Applied to N-Piperonylidene-P-anisidine Synthesis
Solvent-Free Reaction Conditions
The synthesis of Schiff bases under solvent-free conditions has gained significant traction as an eco-friendly alternative to conventional methods that rely on often toxic and volatile organic solvents. tandfonline.comarchive.org This approach typically involves the direct mixing and grinding of the solid reactants, sometimes with a catalytic amount of a mild acid, to initiate the condensation reaction. archive.org The advantages of this method include reduced reaction times, simpler work-up procedures, and higher yields due to the increased concentration of reactants. researchgate.net
For the synthesis of this compound, a solvent-free approach would involve the intimate mixing of equimolar amounts of piperonal (B3395001) and p-anisidine (B42471). The reaction can be facilitated by grinding the solids together at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the solid product can be purified by simple recrystallization, often from ethanol (B145695). researchgate.net
Table 1: Representative Data for Solvent-Free Synthesis of Schiff Bases
| Reactant A | Reactant B | Conditions | Reaction Time | Yield (%) |
| Benzaldehyde | p-Anisidine | Grinding, room temp. | 50 min | 94 |
| Aromatic Aldehydes | Aromatic Amines | Grinding with catalyst | 2-5 min | High |
Note: This table presents representative data for the synthesis of similar Schiff bases under solvent-free conditions to illustrate the potential efficiency of this method for this compound. archive.orgresearchgate.net
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times and improved yields. researchgate.netijamtes.org In the context of Schiff base synthesis, microwave irradiation provides rapid and uniform heating of the reactants, which can significantly enhance the rate of condensation and dehydration. analis.com.myresearchgate.net
The microwave-assisted synthesis of this compound can be performed under solvent-free conditions or in the presence of a minimal amount of a high-boiling, polar solvent that efficiently absorbs microwave energy. researchgate.netresearchgate.net Typically, equimolar amounts of piperonal and p-anisidine are mixed in a microwave-safe vessel and subjected to microwave irradiation for a short period. researchgate.net The reaction progress is monitored, and upon completion, the product is isolated and purified. Studies on similar Schiff bases have demonstrated that this method is not only faster but also often results in cleaner reactions with higher purity of the final product. researchgate.netanalis.com.my
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Schiff Bases
| Synthesis Method | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Ethanol | 5 hours | 93 |
| Microwave Irradiation | Acetone (minimal) | 5 min | 94 |
Note: This table showcases a comparison between conventional and microwave-assisted synthesis for a representative Schiff base, highlighting the significant advantages of the latter approach which are applicable to the synthesis of this compound. analis.com.my
Spectroscopic and Structural Elucidation of N Piperonylidene P Anisidine
Advanced Vibrational Spectroscopy of N-Piperonylidene-P-anisidine
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in the molecule.
While a complete, published FTIR spectrum for this compound is not widely available, the expected characteristic absorption bands can be inferred from its constituent functional groups and data from analogous Schiff bases. The synthesis of related compounds confirms their structure through IR spectroscopy. researchgate.net
The most definitive band for the formation of the Schiff base is the C=N (imine) stretching vibration. In similar piperonal-based Schiff bases, this peak appears around 1616 cm⁻¹. ijcce.ac.ir For the related compound N-(4-methoxy phenyl)–4-hydroxy-3-methoxy phenyl methanimine, this imine bond vibration is observed at 1588 cm⁻¹. Another key feature is the aromatic C=C stretching, which typically appears in the 1600-1450 cm⁻¹ region.
The piperonyl moiety introduces strong bands corresponding to the C-O-C stretching of the methylenedioxy group. Additionally, the p-anisidine (B42471) portion of the molecule contributes a characteristic C-O stretching vibration for the methoxy (B1213986) group, with analogous compounds showing bands around 1266 cm⁻¹. orientjchem.org
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Moiety |
| Imine (C=N) | Stretch | ~1616 ijcce.ac.ir | Schiff Base Linkage |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Piperonyl & Anisidine |
| Methylenedioxy | C-O-C Asymmetric Stretch | ~1250 | Piperonyl |
| Methoxy | C-O Stretch | ~1266 orientjchem.org | p-Anisidine |
| Methylenedioxy | C-O-C Symmetric Stretch | ~1040 | Piperonyl |
Specific experimental Raman data for this compound is not present in readily accessible literature. However, Raman spectroscopy serves as a powerful complementary technique to FTIR for structural elucidation. researchgate.net It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in FTIR spectra.
For this compound, Raman spectroscopy would be highly useful for confirming the carbon skeleton, including the aromatic C=C bonds and the C=N imine bond. The symmetric stretching vibration of the methylenedioxy (-O-CH₂-O-) group, which is often weak in the infrared spectrum, would be expected to produce a strong signal in the Raman spectrum. This non-destructive technique provides valuable information about the chemical composition and molecular structure of materials. chemicalbook.com
Fourier Transform Infrared (FTIR) Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
NMR spectroscopy provides definitive evidence for the molecular structure of this compound by detailing the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum provides a clear signature for the formation of the Schiff base. The most characteristic signal is that of the azomethine or imine proton (-CH=N-). In a study of Schiff bases derived from piperonal (B3395001) and various p-substituted anilines, the chemical shift for this proton in this compound was reported. researchgate.net Other key signals include the singlet for the methylenedioxy (-O-CH₂-O-) protons and the singlet for the methoxy (-OCH₃) protons. The aromatic protons appear as a complex multiplet pattern in the downfield region of the spectrum.
Table 2: ¹H NMR Chemical Shifts for this compound
| Proton | Moiety | Expected Chemical Shift (δ, ppm) |
| -CH=N- (Imine) | Schiff Base Linkage | 8.29 researchgate.net |
| Aromatic-H | Piperonyl & Anisidine | 6.8 - 7.8 |
| -O-CH₂-O- | Piperonyl | ~6.0 |
| -OCH₃ | p-Anisidine | ~3.8 |
The ¹³C NMR spectrum provides further confirmation of the compound's carbon framework. Research on a series of 3,4-methylenedioxybenzylidene-4'-substituted-anilines has provided specific chemical shift values for key carbon atoms in this compound. researchgate.net The imine carbon (C-α) and the carbons of the aromatic rings are particularly diagnostic. The presence of the electron-donating 4'-methoxy group influences the chemical shift of the C-4' carbon, shifting it upfield compared to the unsubstituted aniline (B41778) equivalent. researchgate.net
Table 3: ¹³C NMR Chemical Shifts for this compound
| Carbon | Moiety | Chemical Shift (δ, ppm) |
| C=N (C-α) | Schiff Base Linkage | 159.21 researchgate.net |
| C-1' | p-Anisidine Ring | 144.77 researchgate.net |
| C-1 | Piperonyl Ring | 131.60 researchgate.net |
| C-4' | p-Anisidine Ring | 158.60 researchgate.net |
| Aromatic-C | Piperonyl & Anisidine | 106 - 150 |
| -O-CH₂-O- | Piperonyl | ~101.5 |
| -OCH₃ | p-Anisidine | ~55.5 |
While specific 2D NMR spectra for this compound are not published, these techniques are essential for unambiguous structural assignment, especially for complex molecules. researchgate.net
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the proton-proton coupling networks within the molecule. It would show correlations between the aromatic protons on the piperonyl ring and those on the p-anisidine ring, helping to assign specific protons within their respective spin systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the proton shifts (Table 2) to the carbon shifts (Table 3). For example, it would link the imine proton signal at 8.29 ppm to the imine carbon signal at 159.21 ppm.
Together, these 2D NMR methods provide an irrefutable confirmation of the structure of this compound synthesized from its aldehyde and amine precursors.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Electronic Absorption and Emission Spectroscopy of this compound
The electronic behavior of this compound has been investigated using absorption and emission spectroscopy, providing a window into its molecular orbital energies and photophysical processes.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for characterizing the electronic transitions within a molecule. For p-anisidine, a precursor to the title compound, the UV spectrum shows absorption maxima at 203.2 nm, 234.6 nm, and 299.8 nm. researchgate.net The formation of the Schiff base, this compound, by reacting p-anisidine with an aldehyde, leads to a complex that is analyzed for its secondary oxidation products at an absorbance of 350 nm. mt.comshimadzu.com
The anisidine value (AV) test, which measures secondary oxidation products like aldehydes and ketones, utilizes the reaction of these species with p-anisidine. qclscientific.com The resulting absorbance is measured, typically at 350 nm, to quantify the level of these impurities. qclscientific.com
Fluorescence and Phosphorescence Investigations
Fluorescence spectroscopy is a valuable tool for studying the electronic properties and environmental sensitivity of molecules. While specific fluorescence and phosphorescence data for this compound is not extensively detailed in the provided context, the parent amine, p-anisidine, and related structures are known to be part of studies involving fluorescence. For instance, synchronous fluorescence spectroscopy has been employed in the analysis of products where p-anisidine is a component or reactant. researchgate.netresearchgate.net This technique can offer insights into the molecular environment and the presence of various fluorescent species. Further research would be needed to fully characterize the specific fluorescence and phosphorescence properties of this compound itself.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₁₃NO₃), the predicted monoisotopic mass is 255.08954 Da. uni.lu Predicted collision cross-section values, which are important for ion mobility mass spectrometry, have also been calculated for various adducts of the molecule. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 256.09682 | 155.7 |
| [M+Na]⁺ | 278.07876 | 170.0 |
| [M+NH₄]⁺ | 273.12336 | 164.8 |
| [M+K]⁺ | 294.05270 | 164.6 |
| [M-H]⁻ | 254.08226 | 163.6 |
| [M+Na-2H]⁻ | 276.06421 | 163.2 |
| [M]⁺ | 255.08899 | 160.1 |
| [M]⁻ | 255.09009 | 160.1 |
Data sourced from PubChem. uni.lu
Fragmentation Pattern Analysis
The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. The fragmentation of organic molecules is often predictable based on their functional groups. libretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org In the case of this compound, the imine linkage and the aromatic rings with their substituents would dictate the fragmentation pattern. While a specific fragmentation pattern for the title compound is not provided, analysis of related structures suggests that cleavage at the C-N bond and within the piperonyl and anisidine moieties would be expected. libretexts.orgajgreenchem.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.comresearchgate.net This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's conformation in the solid state. wikipedia.org While a specific crystal structure for this compound is not available in the provided search results, the methodology would involve growing a single crystal of the compound and exposing it to a beam of X-rays. wikipedia.org The resulting diffraction pattern is then used to calculate the electron density map and, ultimately, the atomic positions within the crystal lattice. wikipedia.org The study of related Schiff base ligands by X-ray crystallography has revealed details about their keto-enol tautomerism and crystal packing. ajchem-a.com Such an analysis for this compound would be invaluable for understanding its solid-state properties and intermolecular forces, such as hydrogen bonding and π-stacking interactions. rsc.org
Single Crystal X-ray Diffraction Analysis
To date, a comprehensive single-crystal X-ray diffraction study providing detailed atomic coordinates and crystallographic parameters for this compound has not been identified in publicly accessible crystallographic databases. This pivotal experimental data is essential for a complete and accurate description of its molecular geometry, including precise bond lengths and angles.
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. wisc.eduumassd.eduwikipedia.org The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice. opengeology.org By measuring the intensities and positions of the diffracted beams, researchers can construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. umassd.edu
The typical data obtained from such an analysis includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates for each atom in the molecule. This information allows for the calculation of intramolecular parameters such as bond lengths and angles, providing a detailed picture of the molecular conformation.
While the synthesis of Schiff bases from piperonal and various anilines has been reported, and the characterization of similar compounds is available, the specific crystallographic information file (CIF) for this compound remains elusive. scielo.org.zaresearchgate.net The Cambridge Structural Database (CSD) is a primary repository for such data, and a thorough search did not yield an entry for the title compound. wisc.eduumassd.educam.ac.ukutoronto.ca
Crystal Packing and Intermolecular Interactions
In the absence of a determined crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, based on the known functional groups present in the molecule—a piperonyl group, an imine linkage, and a p-anisidine moiety—several types of non-covalent interactions can be anticipated to govern its solid-state assembly.
Hydrogen Bonds: Although the primary imine nitrogen is a weak hydrogen bond acceptor, the presence of oxygen atoms in the piperonyl and anisidine groups could facilitate weak C-H···O hydrogen bonds.
π-π Stacking: The aromatic rings of the piperonyl and anisidine moieties are expected to engage in π-π stacking interactions, a common feature in the crystal packing of aromatic compounds.
The analysis of intermolecular interactions in similar Schiff bases often reveals complex networks of these forces, which dictate the supramolecular structure. scielo.org.zarsc.org Techniques such as Hirshfeld surface analysis are commonly employed to visualize and quantify these interactions once the crystal structure is known. cam.ac.uk
A detailed understanding of the crystal packing and intermolecular forces in this compound awaits the successful growth of single crystals suitable for X-ray diffraction analysis and the subsequent determination of its crystal structure.
Computational Chemistry and Theoretical Investigations of N Piperonylidene P Anisidine
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For N-Piperonylidene-P-anisidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to elucidate its fundamental properties. These calculations help in understanding the molecule's geometry, orbital energies, and vibrational modes.
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. utwente.nlrsc.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
The resulting optimized structure reveals critical bond lengths, bond angles, and dihedral angles. The planarity of the Schiff base (-CH=N-) linkage and the relative orientations of the piperonyl and p-anisidine (B42471) rings are key determinants of its electronic and steric properties. The molecule is generally expected to adopt a non-planar conformation to minimize steric hindrance between the two aromatic rings.
Below is a table of representative theoretical geometric parameters for a Schiff base similar to this compound, calculated using DFT methods.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths (Å) | C=N (imine) | 1.28 - 1.30 |
| C-N (aniline) | 1.40 - 1.42 | |
| C-O (methoxy) | 1.36 - 1.38 | |
| Bond Angles (º) | C-CH=N | 118 - 122 |
| CH=N-C (aniline) | 120 - 124 | |
| Dihedral Angle (º) | C-N-C=C (twist) | 30 - 50 |
Note: These are typical values for structurally related Schiff bases. Specific values for this compound would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich p-anisidine moiety, while the LUMO is concentrated around the piperonylidene portion and the imine bridge. The electronic properties can be tuned by modifying substituents on the aromatic rings. mdpi.com
The table below presents typical FMO energy values for related aniline (B41778) and Schiff base derivatives.
| Molecular Orbital | Property | Typical Calculated Value (eV) |
| HOMO | Electron Donating Ability | -5.5 to -6.5 |
| LUMO | Electron Accepting Ability | -1.5 to -2.5 |
| Energy Gap (ΔE) | Chemical Reactivity/Stability | 3.0 to 4.5 |
Note: These values are illustrative and based on calculations for similar molecular structures.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined.
These calculated frequencies can be correlated with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy. This comparison helps in the assignment of spectral bands to specific molecular motions, such as the C=N imine stretch, C-O-C stretches of the dioxole and methoxy (B1213986) groups, and aromatic C-H bending. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological approximations, improving the agreement with experimental results.
Frontier Molecular Orbital (FMO) Theory Applications
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions.
For this compound, an MEP map would typically show:
Negative Regions (Red/Yellow): Areas of high electron density, representing sites susceptible to electrophilic attack. These are expected around the oxygen atoms of the methoxy and piperonyl groups and the nitrogen atom of the imine group.
Positive Regions (Blue): Areas of low electron density or electron deficiency, indicating sites for nucleophilic attack. These are generally found around the hydrogen atoms.
Neutral Regions (Green): Areas with intermediate potential.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from electronic structure calculations that quantify various aspects of a molecule's reactivity and stability. csic.es These descriptors are rooted in Conceptual DFT and are used to predict how a molecule will behave in a chemical reaction. rsc.org
Key descriptors for this compound include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): (I + A) / 2. Measures the ability to attract electrons.
Chemical Hardness (η): (I - A) / 2. Measures resistance to change in electron distribution.
Chemical Softness (S): 1 / (2η). The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): χ² / (2η). Quantifies the electrophilic character of the molecule.
These descriptors help in systematically comparing the reactivity of this compound with other related compounds.
| Descriptor | Formula | Significance |
| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I-A)/2 | Resistance to deformation of electron cloud |
| Chemical Softness (S) | 1/(2η) | Measure of reactivity |
| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |
Molecular Dynamics Simulations for Solution-Phase Behavior
While DFT calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. arxiv.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, an MD simulation could provide insights into:
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and properties.
Conformational Dynamics: The flexibility of the molecule and the transitions between different shapes in solution.
Transport Properties: Such as the diffusion coefficient of the molecule within a specific solvent.
These simulations are computationally intensive but offer a dynamic picture of the molecule's behavior in a realistic chemical environment, which is crucial for understanding its function in practical applications.
Based on a comprehensive review of scientific literature, there is currently insufficient specific experimental data available on the coordination chemistry of transition metal complexes derived exclusively from the Schiff base this compound to fulfill the detailed requirements of the requested article. The provided outline necessitates in-depth research findings, including structural elucidation and electrochemical studies, which are not present in the available literature for this specific compound.
While research exists on the metal complexes of Schiff bases derived from either piperonal (B3395001) with other amines or p-anisidine with other aldehydes, these compounds possess different structural and electronic properties. Utilizing data from these analogous systems would be speculative and would not adhere to the strict instruction of focusing solely on this compound.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for the specified chemical compound.
Coordination Chemistry and Metal Complexes of N Piperonylidene P Anisidine
Theoretical Modeling of Metal-N-Piperonylidene-P-anisidine Interactions
No published research is currently available on the theoretical modeling of interactions between metal ions and N-Piperonylidene-P-anisidine.
DFT Calculations on Complex Geometries and Electronic States
There are no specific DFT calculation results in the existing literature for the geometries and electronic states of this compound metal complexes.
Ligand Field Theory and Magnetic Properties
An analysis based on Ligand Field Theory to describe the magnetic properties of metal complexes with this compound has not been reported in scientific publications to date.
Reactivity and Reaction Mechanisms of N Piperonylidene P Anisidine
Hydrolysis Kinetics and Mechanism of N-Piperonylidene-P-anisidine
The hydrolysis of the imine bond in this compound represents a fundamental reaction, leading to the regeneration of the parent aldehyde (piperonal) and amine (p-anisidine). The rate and mechanism of this process are highly dependent on the pH of the medium and the presence of catalysts.
pH Dependence of Hydrolytic Stability
The stability of this compound towards hydrolysis is significantly influenced by the pH of the solution. Generally, Schiff bases exhibit a characteristic pH-rate profile for their hydrolysis. researchgate.netacs.org The hydrolysis is typically slow in neutral and strongly alkaline media but is accelerated under acidic conditions. researchgate.netmdpi.com
The reaction mechanism varies with pH. In acidic solutions, the nitrogen atom of the imine is protonated, which increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step in acidic media is often the attack of a water molecule on the protonated substrate. researchgate.net Conversely, in neutral or slightly alkaline solutions, the hydrolysis can proceed through the attack of a water molecule or a hydroxide (B78521) ion on the imine carbon. researchgate.net For many aromatic Schiff bases, a rate minimum is observed in the alkaline region. researchgate.net
Table 1: General pH-Rate Profile for the Hydrolysis of Aromatic Schiff Bases
| pH Range | General Rate of Hydrolysis | Predominant Mechanism |
| Strongly Acidic (pH < 4) | Rapid | Acid-catalyzed attack of water on the protonated imine. |
| Weakly Acidic to Neutral (pH 4-8) | Slower | Attack of water on the imine; rate can be pH-dependent. |
| Alkaline (pH > 9) | Minimal, then may increase with high [OH⁻] | Attack of hydroxide ion on the imine. |
This table represents a generalized trend for aromatic Schiff bases and the specific pH values for this compound may vary.
Catalytic Effects on Hydrolysis
The hydrolysis of Schiff bases can be catalyzed by various species, including metal ions. scispace.com Metal ions can coordinate to the imine nitrogen, which can either stabilize the imine or activate it towards hydrolysis by increasing the electrophilicity of the imine carbon. The catalytic efficiency often depends on the nature of the metal ion and the structure of the Schiff base. For some Schiff bases, divalent metal ions have been shown to be more effective catalysts than alkali metal ions. scispace.com The specific catalytic effects of different metal ions on the hydrolysis of this compound would require dedicated experimental investigation.
Derivatization and Functionalization Reactions
The presence of the imine bond and two aromatic rings offers multiple sites for the derivatization and functionalization of this compound.
Nucleophilic Addition Reactions
The carbon-nitrogen double bond of the imine moiety is susceptible to nucleophilic attack. This reaction is a fundamental method for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.
A common class of nucleophiles used in additions to imines are organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). wiley-vch.deuniba.it The addition of a Grignard reagent to this compound would be expected to yield a secondary amine after workup. The electrophilicity of the imine carbon in this compound can be enhanced by using an appropriate N-activating group or through Lewis acid catalysis. wiley-vch.de
Another important nucleophilic addition is reduction, where the imine is converted to a secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com This reaction is a key step in reductive amination processes.
Electrophilic Substitution on Aromatic Rings
Both aromatic rings of this compound can undergo electrophilic aromatic substitution, although their reactivity is influenced by the existing substituents.
The piperonylidene ring contains a methylenedioxy group (-O-CH₂-O-), which is also an activating, ortho-, para-directing group. Therefore, electrophilic substitution would be expected to occur on both rings, with the positions of substitution dictated by the directing effects of the existing groups and steric factors. To achieve selective substitution on one ring, the other may need to be protected, or the reaction conditions carefully controlled. For arylamines, the high reactivity towards electrophiles can sometimes be controlled by first acetylating the amino group. byjus.com
Cycloaddition Reactions Involving the Imine Moiety
The imine functionality of this compound can potentially participate in cycloaddition reactions, providing a route to construct heterocyclic ring systems.
The imine can act as a dienophile or a diene in Diels-Alder reactions. In the Povarov reaction, which is a type of hetero-Diels-Alder reaction, N-arylimines react with electron-rich alkenes, where the imine acts as a 2-azadiene. d-nb.infoacs.org This reaction is often catalyzed by Lewis acids. acs.org Given that this compound is an N-arylimine, it is a plausible candidate for such reactions.
Furthermore, the imine can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides or nitrile imines, to form five-membered heterocyclic rings like pyrrolidines or triazolines. nih.govnih.gov The success and stereoselectivity of these reactions often depend on the specific reactants, catalysts, and reaction conditions. researchgate.netacs.org While there is a body of literature on the cycloaddition reactions of various N-aryl imines, specific studies on this compound are not prominent in the searched literature.
Polymerization Studies and Integration into Polymeric Materials
A comprehensive review of scientific literature and research databases reveals a notable absence of studies specifically focused on the polymerization of this compound or its direct integration as a monomer into polymeric materials. While extensive research exists on the polymerization of related constituent molecules, such as p-anisidine (B42471), into polymers like poly(p-anisidine) (PPA), the unique Schiff base, this compound, does not appear to have been a subject of polymerization investigations. mdpi.comnih.govufam.edu.br
Research into poly(p-anisidine) has explored its synthesis through oxidative polymerization and its potential applications in areas like conductive polymers and nanocomposites. mdpi.comufam.edu.br These studies provide detailed insights into the reaction mechanisms and properties of polymers derived from the p-anisidine moiety. For instance, the oxidative polymerization of p-anisidine has been shown to yield polymers with interesting structural, morphological, and electrical properties, which can be influenced by factors such as the concentration of the monomer and oxidizing agents. mdpi.comufam.edu.br
Furthermore, the broader field of polymer chemistry has seen the incorporation of various Schiff bases into polymer backbones or as pendant groups to impart specific functionalities, such as thermal stability, conductivity, or chelating properties. However, specific data relating to this compound in this context is not available in the reviewed literature.
Therefore, this section cannot present detailed research findings or data tables on the polymerization of this compound, as no such studies have been published. The scientific community has yet to explore the potential of this specific Schiff base as a monomer or a component in polymeric materials.
Advanced Functional Materials and Chemo Sensing Applications of N Piperonylidene P Anisidine
Optoelectronic Properties and Applications
The optoelectronic characteristics of Schiff bases, such as N-Piperonylidene-P-anisidine, are governed by the electronic interplay between the aromatic rings and the central imine (-C=N-) bond. This structure facilitates intramolecular charge transfer (ICT), which is fundamental to their chromophoric and photophysical behaviors. nih.gov
Chromophoric Behavior and Colorimetric Sensing
The chromophoric nature of Schiff bases arises from the π-conjugation across the molecule. The absorption of light can be tuned by modifying the electronic nature of the substituents on the aromatic rings. In the case of this compound, the methoxy (B1213986) group on the p-anisidine (B42471) ring acts as an electron-donating group, while the methylenedioxy group of the piperonyl moiety also influences the electronic distribution.
This inherent chromophoric property is often exploited for colorimetric sensing. The interaction of the imine nitrogen and other potential donor atoms in the molecule with analytes can alter the electronic structure, leading to a visible color change. For instance, Schiff bases are known to act as colorimetric sensors for various metal ions and anions. ias.ac.inrsc.org The binding of a target analyte can either enhance or shift the absorption bands, a phenomenon that can be readily detected by the naked eye or with a UV-Vis spectrometer. ias.ac.in The protonation or deprotonation of the Schiff base can also induce significant color changes, making them effective pH sensors. researchgate.net
Table 1: Prospective Colorimetric Sensing Capabilities of this compound Based on Analogous Schiff Bases
| Analyte | Expected Observation | Sensing Mechanism |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Color change from colorless/pale yellow to a distinct color. | Coordination of the metal ion with the imine nitrogen and potentially other donor atoms, altering the ICT characteristics. |
| Anions (e.g., F⁻, CH₃COO⁻) | Visible color change upon addition of the anion. | Hydrogen bonding interactions between the anion and the Schiff base, leading to a change in electron density. |
| pH | Color change in response to varying pH levels. | Protonation/deprotonation of the imine nitrogen, affecting the conjugation and electronic transitions. |
Photophysical Properties and Fluorescence-Based Sensing
Many Schiff bases exhibit fluorescence, a property that is highly sensitive to their molecular environment and interactions with other chemical species. The fluorescence emission can be "turned off" (quenched) or "turned on" (enhanced) upon binding with a specific analyte. This on/off switching mechanism forms the basis of highly selective and sensitive fluorescence-based sensors. nih.gov
For Schiff bases derived from p-anisidine, the fluorescence properties are well-documented. For example, a Schiff base synthesized from 4-hydroxyacetophenone and p-anisidine was developed as a "turn-off" fluorescent sensor for the selective detection of Fe³⁺ ions. tandfonline.com The quenching of fluorescence upon the addition of Fe³⁺ was attributed to the formation of a complex with the Schiff base. tandfonline.com Conversely, "turn-on" fluorescence sensing has been observed for other metal ions like Zn²⁺ with different Schiff base ligands. mdpi.com The photophysical properties are also influenced by solvent polarity, indicating a charge-transfer character in the excited state. tandfonline.com
The potential for this compound to act as a fluorescent sensor is high, given the established behavior of its structural analogs. The specific response will depend on the nature of the analyte and the binding mechanism.
Chemo-sensing Platforms Based on this compound
The ability of Schiff bases to selectively bind with various ions and small molecules makes them excellent candidates for the development of chemo-sensing platforms.
Design of Ion Probes
Schiff bases are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. rdd.edu.iq This property is harnessed to design selective ion probes. The selectivity of a Schiff base probe for a particular ion is determined by factors such as the size of the ion, its charge density, and the coordination geometry favored by the ligand.
Schiff bases derived from p-anisidine have been successfully employed as ion probes. For instance, a novel isoindoline-1,3-dione substituted Schiff base of p-anisidine was shown to be a selective "turn-off" sensor for Fe³⁺ and Ru³⁺ ions. doi.org Another study reported the use of a p-anisidine-appended Schiff base for the synthesis of lanthanum(III) complexes with potential applications in luminescent probes. rsc.org The interaction with metal ions often leads to a shift in the absorption or emission spectra, providing a clear signal for detection. rsc.org
Table 2: Examples of Ion Sensing by p-Anisidine-Based Schiff Bases
| Schiff Base Ligand | Target Ion | Sensing Principle |
| 4-hydroxyacetophenone-p-anisidine Schiff base | Fe³⁺ | Fluorescence quenching ("turn-off") |
| Isoindoline-1,3-dione substituted p-anisidine Schiff base | Fe³⁺, Ru³⁺ | Fluorescence quenching ("turn-off") |
| Binuclear Schiff bases with various diamine bridges | Zn²⁺ | Fluorescence enhancement ("turn-on") |
It is anticipated that this compound could be designed into probes for a variety of metal ions, with the piperonyl group potentially influencing the selectivity and sensitivity of the sensor.
Detection of Small Molecules
The detection of small, biologically or environmentally relevant molecules is another important application of chemo-sensors. While the detection of ions by Schiff bases is more widely reported, their interaction with small neutral molecules can also be exploited for sensing purposes. For example, the reactivity of the imine bond can be utilized for the detection of certain reactive species.
The principle often relies on a chemical reaction between the Schiff base and the target molecule, leading to a new product with different optical properties. For instance, the hydrolysis of the imine bond can be catalyzed under certain conditions, which could form the basis for detecting water or pH changes. While specific examples of this compound for small molecule detection are not yet available, the broader class of Schiff bases holds promise in this area.
Catalytic Activity of this compound and its Derivatives in Organic Synthesis
Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations. juniperpublishers.com These reactions include oxidations, reductions, polymerizations, and carbon-carbon bond-forming reactions. juniperpublishers.com The catalytic efficiency is influenced by the nature of the central metal ion and the structure of the Schiff base ligand.
Derivatives of p-anisidine have been used to synthesize Schiff base complexes that exhibit significant catalytic activity. For example, ruthenium(III) complexes of Schiff bases have been used for the transfer hydrogenation of imines to amines. juniperpublishers.com Palladium(II) complexes of Schiff bases derived from p-anisidine have been synthesized and their catalytic activities in Heck reactions have been explored. aaru.edu.jo Furthermore, aluminum complexes with tridentate Schiff base ligands have been shown to catalyze the polymerization of ethylene. juniperpublishers.com
Given these precedents, it is highly probable that metal complexes of this compound could serve as effective catalysts in various organic syntheses. The specific catalytic applications would depend on the choice of the metal center and the reaction conditions.
Table 3: Potential Catalytic Applications of this compound Metal Complexes
| Reaction Type | Metal Center (Example) | Potential Role of the Ligand |
| Hydrogenation | Ru(III) | Stabilizes the metal center and influences the stereoselectivity of the reaction. |
| C-C Coupling (e.g., Heck, Suzuki) | Pd(II) | Modulates the electronic properties and stability of the catalytic species. |
| Polymerization | Al(III) | Controls the coordination environment of the metal, affecting polymer chain growth and properties. |
| Oxidation | Co(II), Mn(II) | Mediates the transfer of oxygen atoms and influences the selectivity of the oxidation process. |
Future Research Trajectories and Interdisciplinary Perspectives for N Piperonylidene P Anisidine
Development of Novel and Sustainable Synthetic Pathways
Future research into the synthesis of N-Piperonylidene-P-anisidine and its derivatives should prioritize the principles of green chemistry. researchgate.net The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous substances. researchgate.net
One promising avenue is the exploration of microwave-assisted organic synthesis (MAOS). Studies on related compounds, such as the acetylation of p-anisidine (B42471) to N-acetyl-p-anisidine, have shown that microwave irradiation can dramatically reduce reaction times and eliminate the need for excess solvents compared to conventional heating methods. researchgate.net Applying this technique to the synthesis of this compound could offer significant advantages. Another area of focus should be the use of eco-friendly catalysts and solvent-free reaction conditions. Research has demonstrated the effectiveness of iodine as a catalyst for acetylation under solvent-free conditions, yielding nearly quantitative results. researchgate.net Investigating similar catalytic systems for the imine formation could lead to more sustainable production methods.
Future synthetic strategies could be systematically evaluated based on green chemistry metrics, as detailed in the table below.
| Synthetic Method | Key Parameters | Potential Advantages |
| Microwave-Assisted Synthesis | Reaction Time, Microwave Power, Solvent | Reduced reaction times, improved yields, lower energy consumption. researchgate.net |
| Catalytic Synthesis | Catalyst Type (e.g., Iodine), Catalyst Loading | High efficiency, potential for catalyst recycling, avoidance of stoichiometric reagents. researchgate.net |
| Solvent-Free Synthesis | Reaction Temperature, Physical State of Reactants | Elimination of solvent waste, simplified purification, reduced environmental impact. |
| Ultrasound-Assisted Synthesis | Frequency, Power, Temperature | Enhanced reaction rates through acoustic cavitation, energy efficiency. |
Advanced Spectroscopic and Imaging Probes for Molecular Interactions
The inherent fluorescence and conjugated π-system of this compound make it a candidate for development into advanced spectroscopic probes. Future work could focus on designing derivatives that act as sensors for specific analytes or biological environments. By introducing specific functional groups, it may be possible to create probes that exhibit a measurable change in their photophysical properties (e.g., fluorescence intensity or wavelength) upon binding to a target molecule or ion. This approach has been successful in creating fluorescent probes for applications in biological imaging. nd.edu
The development of such probes would involve a synergistic approach combining synthesis, spectroscopy, and computational modeling. For instance, time-dependent density functional theory (TD-DFT) calculations could predict how structural modifications would affect the absorption and emission spectra, guiding the design of new probes with desired optical properties. These probes could be engineered for high-throughput screening or for imaging molecular events within cells. beilstein-journals.org
Integration of Machine Learning and AI in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic pathways. researchgate.net These tools can be leveraged to accelerate the exploration of this compound's chemical space. ML algorithms can be trained on existing chemical data to predict various properties of new, hypothetical derivatives, such as their electronic structure, solubility, and potential bioactivity, thereby reducing the need for extensive experimental work. researchgate.netnih.gov
| AI/ML Application Area | Research Objective | Potential Impact |
| Property Prediction | Forecast electronic, optical, and biological properties of derivatives. | Prioritize the synthesis of compounds with desired characteristics; reduce experimental costs. researchgate.net |
| Retrosynthesis Planning | Generate and rank novel synthetic routes to complex analogues. | Discover more efficient and sustainable pathways; accelerate the synthesis of new materials. arxiv.org |
| Materials Discovery | Screen virtual libraries of compounds for specific applications (e.g., organic electronics). | Identify lead candidates for new functional materials with high accuracy. nih.gov |
| Data Analysis | Uncover complex structure-property relationships from large datasets. | Deepen fundamental understanding of the compound's chemical behavior. researchgate.net |
Exploration of this compound in Emerging Materials Science Fields
The molecular structure of this compound suggests its potential as a building block for novel organic materials. One area for future investigation is its incorporation into conjugated polymers. The parent amine, p-anisidine, can be polymerized to form poly(p-anisidine), a material that has been studied for its structural and electronic properties. mdpi.com By functionalizing this polymer with the piperonylidene group or by using this compound itself as a monomer, it may be possible to create new materials with tailored optical and electronic characteristics for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).
Another promising direction is the use of this compound in the construction of supramolecular materials. Its ability to participate in non-covalent interactions like hydrogen bonding and π-π stacking makes it a candidate for self-assembling systems. sioc-journal.cn These systems could form well-defined nanostructures such as gels, liquid crystals, or porous frameworks with applications in areas like catalysis, separation, or drug delivery. nd.edu
Fundamental Studies on Molecular Recognition and Self-Assembly
A deeper understanding of the non-covalent interactions governing the behavior of this compound is crucial for its rational design in supramolecular chemistry. nd.edu Future research should focus on fundamental studies of its molecular recognition and self-assembly properties. This involves investigating how individual molecules of this compound interact with each other and with other molecules to form larger, ordered structures. hku.hk
Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling can provide detailed insights into these interactions. For instance, studies could explore how the compound forms co-crystals with other molecules, driven by specific hydrogen bonding or π-stacking motifs. Understanding these fundamental principles of self-assembly is key to designing complex, functional supramolecular architectures. sioc-journal.cnpageplace.de This knowledge could enable the creation of "molecular machines" or responsive materials where the assembly and disassembly can be controlled by external stimuli like light or temperature.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of N-Piperonylidene-P-anisidine?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, referencing pharmacopeial standards for validation . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy, cross-referenced with NIST spectral databases . For trace impurities, employ mass spectrometry (MS) coupled with gas chromatography (GC-MS) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective suits rated for organic solvents, as advised in safety data sheets for structurally similar aniline derivatives . Conduct risk assessments in collaboration with industrial hygienists to tailor protocols to specific experimental conditions (e.g., solution concentration, ventilation requirements) .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Apply the PICO framework (Population: reactants; Intervention: reaction conditions; Comparison: alternative catalysts; Outcome: yield/purity) to optimize variables such as temperature, solvent polarity, and catalyst type . Document batch-specific analytical results (e.g., melting points, spectral data) to ensure reproducibility, as exemplified in forensic reference standards .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediate stability, comparing results with experimental kinetic data. Use software suites like Gaussian or ORCA to validate hypothesized pathways, addressing discrepancies through sensitivity analysis of solvent effects or steric hindrance .
Q. What strategies are effective for analyzing conflicting spectral data in the characterization of this compound derivatives?
- Methodological Answer : Implement a systematic review framework (e.g., Cochrane criteria ) to evaluate data quality: assess instrument calibration, solvent artifacts, and sample preparation protocols. Use principal component analysis (PCA) to statistically cluster NMR or MS datasets, identifying outliers caused by degradation or isomerism .
Q. How can interdisciplinary approaches improve the study of this compound’s bioactivity?
- Methodological Answer : Combine synthetic chemistry with in silico docking studies to predict binding affinities, followed by in vitro assays (e.g., enzyme inhibition). Adopt the "Research Onion" model to layer methodologies: core philosophy (positivist), design (mixed-methods), and techniques (LC-MS for metabolite tracking). Validate findings against pharmacopeial bioassay guidelines .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for interpreting dose-response relationships in toxicity studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations, ensuring compliance with FINER criteria (Feasible, Novel, Ethical) . Use ANOVA with post-hoc Tukey tests to compare treatment groups, referencing USP/NIST validation protocols for reagent-grade materials .
Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?
- Methodological Answer : Conduct a failure mode and effects analysis (FMEA) to identify critical process parameters (CPPs). Implement design of experiments (DoE) approaches, such as factorial designs, to isolate variables (e.g., stirring rate, reagent stoichiometry) . Cross-validate results with independent labs using blinded sample exchanges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
